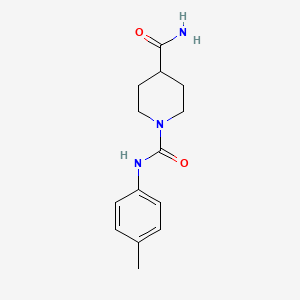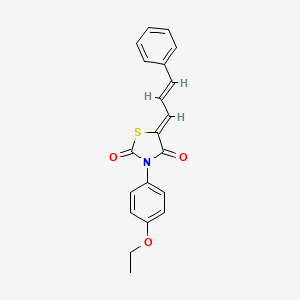![molecular formula C18H26N2O4S B4771462 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4771462.png)
4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine
Übersicht
Beschreibung
4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and repression of transcription. MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory diseases, 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to reduce inflammation and oxidative stress.
Wirkmechanismus
4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine exerts its pharmacological effects by inhibiting HDAC enzymes, leading to an increase in histone acetylation and gene expression. Increased histone acetylation leads to chromatin relaxation and transcriptional activation of genes involved in cell cycle regulation, apoptosis, differentiation, and immune response. 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to selectively inhibit class I HDAC enzymes, which are overexpressed in cancer cells and contribute to tumorigenesis.
Biochemical and Physiological Effects:
4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory diseases, 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to reduce inflammation and oxidative stress. 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has also been shown to regulate the expression of genes involved in immune response and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has several advantages for lab experiments, including its high potency and selectivity for HDAC enzymes, its ability to induce epigenetic changes in gene expression, and its potential therapeutic applications in various diseases. However, 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine also has some limitations, including its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and its high cost.
Zukünftige Richtungen
There are several future directions for 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine research, including the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection and response prediction, the optimization of dosing and administration regimens, and the exploration of combination therapies with other drugs. 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine research may also lead to a better understanding of the epigenetic mechanisms underlying various diseases and the development of new therapeutic strategies targeting these mechanisms.
Eigenschaften
IUPAC Name |
[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-15-4-2-3-5-17(15)14-25(22,23)20-8-6-16(7-9-20)18(21)19-10-12-24-13-11-19/h2-5,16H,6-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXIBRBGUPPGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(difluoromethyl)-3-methyl-1-{[(4-methylbenzyl)thio]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4771382.png)
![methyl 2-{5-[(2-chlorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4771388.png)

![N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide](/img/structure/B4771397.png)
![4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide](/img/structure/B4771404.png)
![2-{[5-chloro-2-(3-methylbutoxy)benzylidene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4771411.png)
![4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4771427.png)
![N-[2-(2-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine oxalate](/img/structure/B4771431.png)
![2-{[2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4771446.png)
![N-[3-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4771450.png)

![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4771477.png)
![2-(3-fluorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4771483.png)
![1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4771486.png)